molecular formula C7H9BrN2O2 B12330445 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B12330445
M. Wt: 233.06 g/mol
InChI Key: BHCYPCUHTLLIQY-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a brominated pyrazole derivative featuring a methyl group at the 1- and 3-positions of the pyrazole ring and an acetic acid moiety at the 5-position. Its molecular formula is C₈H₁₀BrN₂O₂, with a molecular weight of 245.08 g/mol (calculated).

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)

InChI Key

BHCYPCUHTLLIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Bromination of 1,3-Dimethylpyrazole Precursors

The most widely reported method involves bromination of 5-acetic acid-substituted 1,3-dimethylpyrazole derivatives. As detailed in patent CN112079816A, this approach employs phosphorus oxybromide (POBr₃) in acetonitrile under reflux (80–90°C, 2–4 hours). The reaction proceeds via electrophilic aromatic substitution, with the acetic acid moiety introduced prior to bromination. Key steps include:

  • Precursor synthesis : 1,3-dimethylpyrazole-5-acetic acid is prepared via condensation of ethyl acetoacetate with methylhydrazine in ethanol.
  • Bromination : The precursor reacts with POBr₃ (1.3–1.7 equivalents) in acetonitrile, achieving 74–84% yield.
  • Purification : Crude product is neutralized with saturated Na₂CO₃, extracted with ethyl acetate, and recrystallized.

Optimization Insights ():

  • Solvent selection : Acetonitrile outperforms THF or DMF due to improved bromine solubility.
  • Stoichiometry : Excess POBr₃ (≥1.5 eq) minimizes di-brominated byproducts.
  • Temperature : Reflux conditions (80–90°C) enhance reaction rate without decomposition.

Cyclocondensation of β-Dicarbonyl Compounds

One-Pot Synthesis from Diethyl Butynedioate

A scalable route described in CN112079781A uses diethyl butynedioate and methylhydrazine:

  • Cyclocondensation : Diethyl butynedioate reacts with methylhydrazine in diethyl ether at −10°C to form 5-hydroxy-1-methylpyrazole-3-carboxylate (yield: 91.4%).
  • Bromination : The hydroxyl group is replaced using POBr₃ in acetonitrile (yield: 84%).
  • Hydrolysis : Ester hydrolysis with NaOH/ethanol yields the acetic acid derivative (yield: 90%).

Advantages ():

  • Avoids hazardous reagents (e.g., n-BuLi or cyanogen bromide).
  • Gram-scale production feasible with 13% overall yield.

Late-Stage Carboxylation of Brominated Pyrazoles

Palladium-Catalyzed Carbonylation

Patent WO2021096903A1 discloses a carboxylation strategy:

  • Bromopyrazole synthesis : 1,3-dimethyl-4-bromopyrazole is prepared via NBS bromination (CCl₄, 0°C, 1 hour).
  • Carbonylation : The bromopyrazole reacts with CO (1 atm) and Pd(PPh₃)₄ in methanol/THF (100°C, 12 hours), introducing the acetic acid group (yield: 68–72%).

Key Parameters ():

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ optimal for minimizing side reactions.
  • Solvent system : Methanol/THF (3:1 v/v) enhances CO solubility.

Comparative Analysis of Preparation Methods

Method Starting Material Brominating Agent Yield (%) Purity (%) Scalability
Pyrazole Bromination 1,3-Dimethylpyrazole POBr₃ 74–84 >97 High
Cyclocondensation Diethyl Butynedioate POBr₃ 84 95 Moderate
Carbonylation 4-Bromo-1,3-dimethylpyrazole NBS 68–72 90 Low

Trade-offs ():

  • POBr₃-based routes offer higher yields but require rigorous moisture control.
  • Carbonylation enables direct carboxylation but suffers from catalyst cost.

Reaction Optimization and Troubleshooting

Bromination Efficiency

  • Byproduct mitigation : Di-bromination at the pyrazole C-3 position occurs if POBr₃ exceeds 2.0 eq. Neutralization with Na₂CO₃ immediately post-reaction suppresses this.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate bromination but reduce regioselectivity.

Carboxylation Challenges

  • Ester hydrolysis : NaOH concentrations >10% cause decarboxylation. Ethanol/water (1:1) at 25°C optimal.
  • Pd catalyst recovery : Ligand-free systems (e.g., Pd/C) enable catalyst reuse but lower turnover numbers.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 3.82 (s, 2H, CH₂COOH).
  • LC-MS : m/z 233.06 [M+H]⁺, isotopic pattern confirms bromine.
  • IR : 1705 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br).

Industrial-Scale Considerations

  • Cost analysis : POBr₃-based methods cost $12–15/g vs. $22–25/g for carbonylation.
  • Waste management : POBr₃ reactions generate HBr, requiring scrubbers with NaOH solution.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Carboxylation Agents: Such as carbon dioxide or carboxylic acids for introducing carboxyl groups.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions include various substituted pyrazoles and carboxylated derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, as anticancer agents. The compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
HepG217.82
A54936.12

In a study by Bouabdallah et al., the compound was tested against multiple cancer cell lines and demonstrated significant inhibition, suggesting its potential for further development in cancer therapeutics.

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Herbicide Development

The unique structure of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid allows it to interact with specific biological pathways in plants. Research indicates that compounds with similar pyrazole structures can act as herbicides by inhibiting plant growth through interference with metabolic processes.

Synthesis and Derivatives

The synthesis of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid has been achieved through various methods, including one-pot reactions using acetic acid as a solvent. This method not only simplifies the synthesis process but also enhances yield and purity, making it more feasible for large-scale production.

Case Study 1: Anticancer Efficacy

A study published in MDPI examined the anticancer efficacy of several pyrazole derivatives, including 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The results demonstrated that this compound exhibited significant cytotoxicity against the MCF7 and A549 cell lines, indicating its potential as a lead compound for further drug development .

Case Study 2: Agricultural Impact

In agricultural research, derivatives of pyrazole have been tested for their herbicidal activity. A recent investigation revealed that compounds similar to 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid effectively suppressed weed growth in controlled environments, showcasing their potential utility in crop protection strategies.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid C₈H₁₀BrN₂O₂ 1-Me, 3-Me, 4-Br, 5-acetic acid 245.08 Ligand synthesis, medicinal chemistry
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid C₈H₁₁BrN₂O₂ 1-Me, 3-Et, 4-Br, 5-acetic acid 259.10 Increased lipidity vs. methyl analog
2-(4-Bromo-5-methoxy-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid C₉H₁₂BrN₂O₃ 1-Me, 5-Me, 4-Br, 3-acetic acid, 5-OMe 291.11 Enhanced electron-donating effects
2-[(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]acetic acid C₈H₁₀BrN₂O₃ 1-Me, 3-Me, 4-Br, 5-OCH₂COOH 277.08 Ether linkage; reduced acidity
4-Bromo-1H-pyrazole-5-carboxylic acid C₄H₃BrN₂O₂ 4-Br, 5-COOH 190.98 Higher acidity; direct ring substitution
[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid C₇H₇BrF₂N₂O₂ 3-Me, 4-Br, 5-CF₂H, 1-acetic acid 269.04 Strong electron-withdrawing effects
Key Observations:
  • Substituent Position : The position of the acetic acid group (e.g., 3- vs. 5-position) alters steric and electronic interactions. For example, 2-(4-Bromo-5-methoxy-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has the acetic acid at the 3-position, which may hinder hydrogen bonding compared to the 5-position analog .
  • Electron Effects : Methoxy (OMe) and difluoromethyl (CF₂H) groups modify electron density. Methoxy is electron-donating, while CF₂H is electron-withdrawing, influencing acidity and reactivity .

Physicochemical Properties

Property Target Compound 4-Bromo-1H-pyrazole-5-carboxylic acid [4-Bromo-3-(difluoromethyl)-5-Me-1H-pyrazol-1-yl]acetic acid
Acidity (pKa) ~3.3 (estimated) ~2.5 (carboxylic acid directly on ring) ~3.3 (similar to target compound)
Solubility Moderate in polar solvents High in water due to strong acidity Low (lipophilic CF₂H group)
Melting Point Not reported Not reported Predicted: 382.8±42.0 °C
  • Acidity : The target compound’s acetic acid group has a pKa similar to standard carboxylic acids (~3–4), while 4-Bromo-1H-pyrazole-5-carboxylic acid is more acidic due to the proximity of the COOH group to the electron-deficient pyrazole ring .
  • Thermal Stability : Compounds with trifluoromethanesulfonate leaving groups (e.g., Example 5.20 in ) show higher reactivity in cross-coupling reactions compared to brominated analogs.

Biological Activity

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a compound characterized by its unique pyrazole structure, which includes a bromine atom and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C_8H_10BrN_3O_2
  • Molecular Weight : Approximately 233.06 g/mol

Synthesis

Various methods have been developed for synthesizing 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, typically involving the bromination of pyrazole derivatives followed by acetic acid attachment. The synthesis process is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.

Biological Activity

Research indicates that 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid exhibits significant biological activities. These include:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory disorders.
  • Anticancer Properties : Preliminary studies indicate that 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have focused on the biological activity of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid:

  • Antimicrobial Study : A study conducted by researchers demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics.
  • Anti-inflammatory Research : In a controlled experiment using animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, showcasing its anti-inflammatory potential .
  • Anticancer Evaluation : In vitro assays revealed that treatment with 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid led to a 50% reduction in cell viability in human breast cancer cells after 48 hours of exposure, suggesting its role as a potential anticancer agent .

The biological activities of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to increased cell death.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate and brominated hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized using DMF-DMA and phenylhydrazine, with hydrolysis under basic conditions yielding the carboxylic acid . Optimization involves adjusting temperature (e.g., 120°C for cyclization ), solvent polarity (DMSO for photophysical studies ), and catalysts (phosphorous oxychloride for oxadiazole formation ). Statistical experimental design (e.g., factorial designs) can minimize trial-and-error approaches by identifying critical parameters like pH, temperature, and reagent stoichiometry .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

X-ray diffraction is the gold standard for structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) . Spectroscopic techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) .
  • UV-Vis/fluorescence : Solvent-dependent emission spectra (e.g., λem = 356 nm in DMSO) .

Q. How do substituents (e.g., bromine, methyl groups) influence the compound’s physicochemical properties?

The bromine atom enhances electrophilicity and steric bulk, affecting reactivity in cross-coupling reactions. Methyl groups increase hydrophobicity (logP) and stabilize the pyrazole ring via steric effects. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show distinct hydrogen-bonding patterns in crystal lattices, influencing solubility . Computational studies (e.g., DFT) can predict electronic effects, such as charge distribution on the acetic acid moiety .

Q. What preliminary biological screening methods are applied to assess its bioactivity?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Anticancer screens : Sea urchin embryo assays for antimitotic activity or MDA-MB-231 cell invasion/migration assays .
  • Enzyme inhibition : Carbonic anhydrase I/II inhibition studies via spectrophotometric methods .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or cycloaddition reactions?

The bromine atom at the 4-position of the pyrazole ring acts as a leaving group in SNAr reactions, enabling functionalization with nucleophiles (e.g., amines, thiols). For example, brominated pyrazoles undergo Ullmann coupling with aryl boronic acids under palladium catalysis . Cycloaddition reactions (e.g., Huisgen click chemistry) are facilitated by electron-withdrawing substituents, as seen in triazole derivatives . Computational reaction path searches (e.g., quantum chemical calculations) can model transition states and activation energies .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting cell permeability) or target specificity. For instance, σ1 receptor antagonists show variable binding affinities depending on substituent electronic profiles . Meta-analyses using standardized protocols (e.g., consistent cell lines, controls) and molecular docking studies (e.g., AutoDock Vina) can clarify structure-activity relationships .

Q. What computational strategies are employed to predict its interactions with biological targets?

  • Molecular docking : Simulates binding to receptors (e.g., urokinase receptor ) using software like Schrödinger Suite.
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS) .
  • QSAR models : Relate substituent descriptors (e.g., Hammett σ) to bioactivity .

Q. How does solvent polarity affect its photophysical behavior, and what implications does this have for sensing applications?

Polar solvents (e.g., DMSO) stabilize excited states, leading to red-shifted emission (356 nm ). This solvatochromism is useful for designing fluorescent probes. Time-resolved fluorescence can quantify excited-state lifetimes, informing probe sensitivity .

Q. What strategies improve its selectivity as a enzyme inhibitor (e.g., carbonic anhydrase vs. kinases)?

  • Structure-based design : Modify the acetic acid moiety to fit enzyme active sites (e.g., hydrophobic pockets in hCA II ).
  • Prodrug approaches : Mask the carboxylic acid group with esters to enhance membrane permeability .

Q. How can green chemistry principles be integrated into its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) .
  • Catalysis : Use recyclable Pd nanoparticles for cross-coupling reactions .
  • Waste minimization : Employ flow chemistry for precise reagent control .

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